Dodecylcyclohexane
Overview
Description
Dodecylcyclohexane is an organic compound with the molecular formula C18H36 . It is a derivative of cyclohexane, where one of the hydrogen atoms is replaced by a dodecyl group (a twelve-carbon alkyl chain). This compound is known for its hydrophobic properties and is often used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecylcyclohexane can be synthesized through the alkylation of cyclohexane with dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, this compound is produced through a similar alkylation process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The reaction mixture is then subjected to distillation to separate this compound from other by-products and unreacted starting materials.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form dodecylcyclohexanol and dodecylcyclohexanone. These reactions typically require strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound is less common but can be achieved using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Halogenation reactions can occur where one or more hydrogen atoms in the dodecyl group are replaced by halogen atoms (e.g., chlorine or bromine) using halogenating agents like chlorine gas or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Chlorine gas (Cl2), bromine (Br2)
Major Products Formed:
Oxidation: Dodecylcyclohexanol, dodecylcyclohexanone
Reduction: Cyclohexane derivatives with reduced alkyl chains
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Dodecylcyclohexane has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of lipid bilayers and membrane dynamics due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of hydrophobic drugs.
Industry: Utilized in the production of lubricants, surfactants, and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of dodecylcyclohexane largely depends on its application. In biological systems, it interacts with lipid bilayers, affecting membrane fluidity and permeability. Its hydrophobic nature allows it to integrate into lipid membranes, potentially altering the function of membrane-bound proteins and signaling pathways.
Comparison with Similar Compounds
Cyclohexane: A simpler structure without the dodecyl group, used primarily as a solvent.
Dodecane: A straight-chain alkane with twelve carbon atoms, used in similar applications but lacks the cyclohexane ring.
Hexadecylcyclohexane: Similar structure with a longer alkyl chain, used in specialized industrial applications.
Uniqueness: Dodecylcyclohexane is unique due to its combination of a cyclohexane ring and a long alkyl chain, providing both rigidity and flexibility. This dual characteristic makes it particularly useful in applications requiring hydrophobic interactions and structural stability.
Properties
IUPAC Name |
dodecylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h18H,2-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRBGKYYWDBAQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061974 | |
Record name | Cyclohexane, dodecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1795-17-1 | |
Record name | Dodecylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1795-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecylcyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, dodecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexane, dodecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.704 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DODECYLCYCLOHEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/003D3IZ718 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.